Cas no 37617-33-7 (2,2-dimethylcyclopentan-1-ol)
2,2-dimethylcyclopentan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Cyclopentanol, 2,2-dimethyl-
- 2,2-Dimethylcyclopentanol
- 2,2-Dimethylcyclopentan-1-ol
- rac-2,2-dimethylcyclopentanol
- SCHEMBL1660636
- 37617-33-7
- AKOS006343556
- EN300-197925
- HHZBHIQGEGSCJF-UHFFFAOYSA-N
- Cyclopentanol,2,2-dimethyl-
- SY285455
- AB92713
- MFCD11655617
- BS-43059
- Z1201625695
- A934326
- D79629
- (S)-2,2-Dimethylcyclopentanol
- MFCD30148612
- F9995-1053
- DB-191860
- 2,2-dimethylcyclopentan-1-ol
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- MDL: MFCD11655617
- Inchi: 1S/C7H14O/c1-7(2)5-3-4-6(7)8/h6,8H,3-5H2,1-2H3
- InChI Key: HHZBHIQGEGSCJF-UHFFFAOYSA-N
- SMILES: OC1CCCC1(C)C
Computed Properties
- Exact Mass: 114.10452
- Monoisotopic Mass: 114.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 86.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
2,2-dimethylcyclopentan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11187-25g |
2,2-dimethylcyclopentanol |
37617-33-7 | 95% | 25g |
$1537 | 2023-09-07 | |
| TRC | D478578-25mg |
2,2-dimethylcyclopentan-1-ol |
37617-33-7 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D478578-50mg |
2,2-dimethylcyclopentan-1-ol |
37617-33-7 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D478578-250mg |
2,2-dimethylcyclopentan-1-ol |
37617-33-7 | 250mg |
$ 275.00 | 2022-06-05 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11187-5g |
2,2-dimethylcyclopentanol |
37617-33-7 | 95 | 5g |
$489 | 2021-05-11 | |
| eNovation Chemicals LLC | D962474-1g |
2,2-dimethylcyclopentan-1-ol |
37617-33-7 | 99.20% | 1g |
$175 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1007571-1G |
2,2-dimethylcyclopentan-1-ol |
37617-33-7 | 97% | 1g |
$150 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1007571-5G |
2,2-dimethylcyclopentan-1-ol |
37617-33-7 | 97% | 5g |
$530 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1007571-10G |
2,2-dimethylcyclopentan-1-ol |
37617-33-7 | 97% | 10g |
$1025 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1007571-25G |
2,2-dimethylcyclopentan-1-ol |
37617-33-7 | 97% | 25g |
$2405 | 2024-07-21 |
2,2-dimethylcyclopentan-1-ol Suppliers
2,2-dimethylcyclopentan-1-ol Related Literature
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1. D-homo-steroids. Part 6. 1-Acetyl-2,2-dimethylcyclopentanol: a monocyclic model for D-homoannulation of 17-hydroxypregnan-20-onesDavid N. Kirk,Conor R. McHugh J. Chem. Soc. Perkin Trans. 1 1977 893
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2. Index of subjects, 1977
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3. Silyl-cupration of an acetylene followed by ring-formationIan Fleming,Eduardo Martínez de Marigorta J. Chem. Soc. Perkin Trans. 1 1999 889
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4. Index of authors, 1977
Additional information on 2,2-dimethylcyclopentan-1-ol
Introduction to Cyclopentanol, 2,2-dimethyl- (CAS No. 37617-33-7)
Cyclopentanol, 2,2-dimethyl-, identified by its Chemical Abstracts Service (CAS) number 37617-33-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by a cyclopentane ring substituted with two methyl groups and a hydroxyl group at the 2-position, has garnered attention due to its unique structural properties and potential applications in various scientific domains.
The structural framework of Cyclopentanol, 2,2-dimethyl- consists of a five-membered saturated ring with two additional methyl groups attached at the 2-position, enhancing its steric hindrance and influencing its reactivity. The presence of a hydroxyl group makes it an alcohol derivative, which is a crucial functional group in medicinal chemistry. This combination of structural features not only makes it an interesting subject of study but also opens up possibilities for its use in synthesizing more complex molecules.
In recent years, the pharmaceutical industry has shown increasing interest in cyclic alcohols due to their potential as intermediates in drug synthesis. The rigid structure of the cyclopentane ring provides stability to the molecule, while the hydroxyl group allows for further functionalization. This balance of properties makes Cyclopentanol, 2,2-dimethyl- a valuable building block in the development of new therapeutic agents.
One of the most compelling aspects of Cyclopentanol, 2,2-dimethyl- is its role in the synthesis of chiral compounds. The presence of a stereogenic center at the 2-position allows for the creation of enantiomerically pure forms, which are often essential for pharmaceutical applications. Chiral drugs are preferred in medicine because they can exhibit different biological activities depending on their stereochemistry. The ability to produce enantiomerically pure Cyclopentanol, 2,2-dimethyl- makes it a valuable asset in the quest for developing novel chiral drugs.
Recent studies have explored the use of Cyclopentanol, 2,2-dimethyl- as a precursor in the synthesis of bioactive molecules. For instance, researchers have investigated its potential as an intermediate in the production of nonsteroidal anti-inflammatory drugs (NSAIDs). The cyclopentane ring is a common motif in many NSAIDs, and incorporating Cyclopentanol, 2,2-dimethyl- into these molecules can enhance their pharmacological properties. Additionally, its alcohol functionality can be further modified to introduce other pharmacophores that may improve drug efficacy and reduce side effects.
The compound has also been studied for its role in material science. The unique structural properties of Cyclopentanol, 2,2-dimethyl- make it a candidate for use in polymer synthesis and as a solvent in various chemical reactions. Its ability to act as a nucleophile due to the hydroxyl group allows it to participate in reactions such as esterification and etherification, which are fundamental processes in polymer chemistry.
In terms of biological activity, preliminary research suggests that Cyclopentanol, 2,2-dimethyl- may have potential applications in neurological research. The rigid cyclic structure and the presence of a hydroxyl group could interact with biological targets in ways that are beneficial for treating neurological disorders. While more extensive studies are needed to fully understand its biological effects, these initial findings highlight its promise as a lead compound for further investigation.
The synthesis of Cyclopentanol, 2,2-dimethyl- is another area where advancements have been made. Modern synthetic techniques have enabled researchers to produce this compound with high purity and yield. For example, catalytic hydrogenation and oxidation reactions have been optimized to introduce the necessary functional groups while maintaining the integrity of the cyclopentane ring. These advancements not only make it easier to obtain Cyclopentanol, 2,2-dimethyl- but also open up new avenues for its application in drug discovery and material science.
The future prospects for Cyclopentanol, 2,2-dimethyl- are promising. As research continues to uncover new applications and synthetic methods, this compound is likely to play an increasingly important role in various scientific fields. Its versatility as a building block for more complex molecules makes it an invaluable asset for chemists and pharmacologists alike.
In conclusion,Cyclopentanol , 37617-33-7, with its unique structural features and functional groups,has emerged as a significant compound with diverse applications. From its role as an intermediate in drug synthesis to its potential use in material science and biological research,this molecule continues to captivate scientists with its promise and potential. As research progresses,it is likely that even more exciting applications will be discovered,solidifying its place as a cornerstone in modern chemical research.
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